2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethyl group, and a fluorophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached via a condensation reaction with a pyridine derivative.
Addition of the Fluorophenylacetamide Group: The final step involves the addition of the fluorophenylacetamide group through an amide coupling reaction using a fluorophenyl acetic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
- 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23FN4O3S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN4O3S/c1-2-33-21-12-10-20(11-13-21)30-24(32)22(15-23(31)28-18-8-6-17(26)7-9-18)29(25(30)34)16-19-5-3-4-14-27-19/h3-14,22H,2,15-16H2,1H3,(H,28,31) |
InChI Key |
CJTGHKJZCBBSGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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